molecular formula C10H10N2O B13333344 4-(3-Aminooxetan-3-yl)benzonitrile

4-(3-Aminooxetan-3-yl)benzonitrile

Cat. No.: B13333344
M. Wt: 174.20 g/mol
InChI Key: UQEPHXDQYHLAGB-UHFFFAOYSA-N
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Description

4-(3-Aminooxetan-3-yl)benzonitrile is a benzonitrile derivative featuring a 3-aminooxetane substituent at the para position of the benzene ring. The aminooxetane group introduces both cyclic ether rigidity and amine functionality, which can influence electronic properties, solubility, and biological interactions. This compound is of interest in materials science, pharmaceuticals, and nonlinear optics due to its unique structural features.

Properties

IUPAC Name

4-(3-aminooxetan-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEPHXDQYHLAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by nitrile introduction through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for benzonitrile derivatives often involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminooxetan-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzonitrile derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Aminooxetan-3-yl)benzonitrile involves its interaction with specific molecular targets. For example, it can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent-Driven Electronic and Optical Properties

Benzonitrile derivatives are widely studied for their electronic properties, particularly in nonlinear optics. Key comparisons include:

Compound Substituent βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Application Reference
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole-ethynyl 45 Nonlinear optics
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one Bromophenyl-conjugated dienone 25 Nonlinear optics
4-(3-Aminooxetan-3-yl)benzonitrile 3-Aminooxetane Not reported Inferred: Optoelectronics

Key Findings :

  • The oxazole derivative exhibits a higher βHRS value (45) due to its extended π-conjugation but remains less efficient than certain dibenzylideneacetones (e.g., 4-DMDBA) .

Key Findings :

  • The amine group in 4-(3-Aminooxetan-3-yl)benzonitrile may facilitate hydrogen bonding with biological targets, similar to the thiazolidinone group in 5FB .

Key Findings :

  • Bulky substituents (e.g., phenoxazine-carbazole) improve TADF efficiency in OLEDs by reducing exciton quenching .

Physicochemical Properties and Stability

Substituent position and functional groups significantly impact stability and handling:

Compound Substituent Solubility Storage Requirements Reference
3-(Aminomethyl)benzonitrile Aminomethyl (meta position) High in polar solvents Room temperature
4-Amino-3-methylbenzonitrile Amino-methyl (para position) Moderate Dry, cool conditions
4-(3-Aminooxetan-3-yl)benzonitrile 3-Aminooxetane (para position) Inferred: High Likely: Moisture-sensitive

Key Findings :

  • Para-substituted amino groups (e.g., 4-Amino-3-methylbenzonitrile) generally exhibit lower solubility than meta-substituted analogs .
  • The oxetane ring in 4-(3-Aminooxetan-3-yl)benzonitrile may enhance solubility in polar solvents compared to non-cyclic analogs but require moisture-free storage.

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